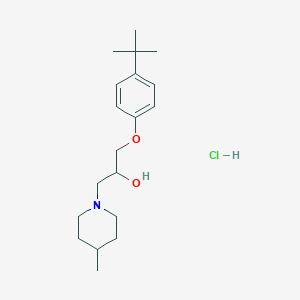

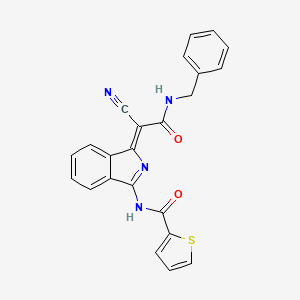

![molecular formula C27H30N6O2 B2860927 1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-21-4](/img/structure/B2860927.png)

1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine core, followed by the introduction of the triazino group and the benzyl groups. The exact synthetic route would depend on the specific reactivity of these groups and the conditions under which the reactions are carried out .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry . Single-crystal X-ray diffraction can also be used to unambiguously determine the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzyl groups might undergo reactions typical of aromatic compounds, while the triazino-purine core could participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques. These properties would be influenced by the structure of the compound and the nature of its functional groups .Aplicaciones Científicas De Investigación

Cancer Therapy: Iron Chelation

The structure of this compound indicates that it could serve as an iron chelator . Iron chelators are known to be used in cancer therapy because cancer cells require more iron than normal cells. By chelating iron, these compounds can inhibit cancer cell proliferation. A similar compound was synthesized and evaluated for its antiproliferative activity against various cancer cell lines, showing promising results .

Antimicrobial Activity

Compounds with the triazino[3,4-f]purine moiety have been studied for their potential as antimicrobial agents . They have shown effectiveness against a range of bacterial strains, including P. aeruginosa, which is known for its antibiotic resistance . This suggests that our compound could be developed as a new class of antimicrobial agent.

Cell Cycle Arrest and Apoptosis Induction

The related triazino compounds have been found to arrest the cell cycle and induce apoptosis in cancer cells. This is a crucial mechanism for anticancer drugs as it stops the proliferation of cancer cells and triggers their programmed cell death .

Selective Iron Binding

Some triazino derivatives selectively bind to ferrous ions (Fe2+) over ferric ions (Fe3+). This selectivity could be beneficial in designing drugs that target specific states of iron ions in biological systems, potentially leading to treatments that are less toxic to normal cells .

Mitochondrial Pathway Activation

Triazino derivatives have been shown to induce apoptosis via the mitochondrial pathway. This involves the regulation of proteins like Bcl-2, Bax, and cleaved caspase-3, which are critical in the apoptotic process. Such compounds could be valuable in developing therapies that specifically target the mitochondria of cancer cells .

Synthesis of Novel Derivatives

The chemical structure of the compound allows for the synthesis of novel derivatives with potential therapeutic applications. By modifying certain functional groups, researchers can create a library of compounds to be screened for various biological activities .

Lead Compound Development

Due to its potent biological activity, this compound could serve as a lead compound in drug discovery. Lead compounds are those that have desirable properties that make them candidates for further development into a drug .

Chemical Biology Probes

Compounds like this can be used as probes in chemical biology to study biological processes. They can help in understanding the role of iron in cell proliferation and the mechanisms by which cells regulate iron levels .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 5h-[1,2,4]triazino[5,6-b]indole derivatives, have been shown to act as iron chelators . These compounds selectively bind to ferrous ions , highlighting the potential for iron chelators to be used in cancer therapy .

Mode of Action

For instance, the addition of ferrous ions has been shown to abolish the cytotoxicity of similar compounds .

Biochemical Pathways

Iron is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . Therefore, the compound could potentially influence these pathways.

Result of Action

Similar compounds have been shown to display strong antiproliferative activity in vitro against various cancer cells . They have also been observed to induce significant apoptosis in cells .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of certain ions (eg, ferrous ions) .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,7-bis[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6O2/c1-16-7-9-18(3)21(11-16)14-32-25(34)23-24(30(6)27(32)35)28-26-31(23)13-20(5)29-33(26)15-22-12-17(2)8-10-19(22)4/h7-12H,13-15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFCAUHBAQSZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)CC5=C(C=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

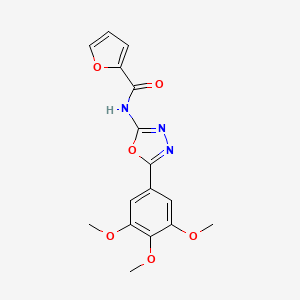

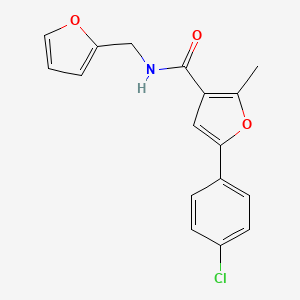

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)

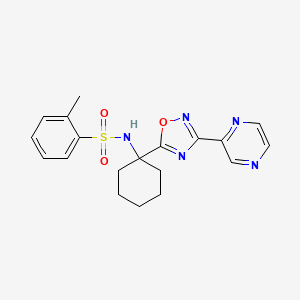

![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)

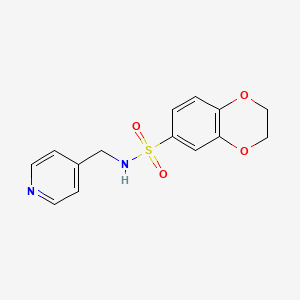

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)

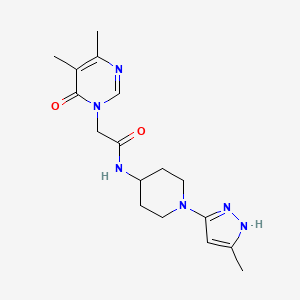

![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)